molecular formula C6H5BBrClO2 B571854 (4-Bromo-3-chlorophenyl)boronic acid CAS No. 1217501-28-4

(4-Bromo-3-chlorophenyl)boronic acid

Cat. No. B571854
CAS RN: 1217501-28-4
M. Wt: 235.268
InChI Key: JPQSXMYVYQZQOV-UHFFFAOYSA-N
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Description

“(4-Bromo-3-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C6H5BBrClO2 . It has an average mass of 235.271 Da and a monoisotopic mass of 233.925446 Da .


Chemical Reactions Analysis

Boronic acids, including “(4-Bromo-3-chlorophenyl)boronic acid”, play a significant role in various chemical reactions. They are used in Suzuki-Miyaura cross-couplings, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . They are also investigated as reversible covalent inhibitors .


Physical And Chemical Properties Analysis

“(4-Bromo-3-chlorophenyl)boronic acid” has a molecular weight of 235.27 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a complexity of 136 . Its exact mass is 233.92545 g/mol, and its monoisotopic mass is 233.92545 g/mol .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with organic halides or pseudohalides (such as aryl bromides or chlorides). The broad application of SM coupling arises from its exceptionally mild and functional group-tolerant reaction conditions. The oroganoboron reagents, including (4-Bromo-3-chlorophenyl)boronic acid, play a crucial role in this process. They are readily prepared, environmentally benign, and rapidly transmetalate with palladium(II) complexes, facilitating efficient bond formation .

Conjugate Addition Reactions

(4-Bromo-3-chlorophenyl)boronic acid participates in 1,4-conjugate addition reactions. For instance:

Organic Electronics

Derivatives of (4-Bromo-3-chlorophenyl)boronic acid may find use in organic electronics. These compounds can contribute to the design of organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.

Molecular Recognition

Boronic acids exhibit specific interactions with certain molecules. Researchers exploit these interactions for designing sensors or targeted drug delivery systems. The unique binding properties of (4-Bromo-3-chlorophenyl)boronic acid make it relevant in this context.

Preparation of Gallate-Based Analogues

Researchers have used (4-Bromo-3-chlorophenyl)boronic acid as a reagent in the preparation of gallate-based obovatol analogs. These analogs show potential anti-tumor activity .

Cross-Coupling Reactions and Medicinal Chemistry

(4-Bromo-3-chlorophenyl)boronic acid, along with other borinic acids, plays a role in cross-coupling reactions, catalysis, medicinal chemistry, and materials science. These compounds are versatile tools for creating new molecules and functional materials .

Mechanism of Action

Target of Action

The primary target of (4-Bromo-3-chlorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact on bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Bromo-3-chlorophenyl)boronic acid is influenced by environmental factors such as temperature and the presence of other reactants . The Suzuki-Miyaura coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The compound’s stability and environmentally benign nature also contribute to its efficacy and stability .

Safety and Hazards

The safety data sheet for “(4-Bromo-3-chlorophenyl)boronic acid” suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The future of boronic acids, including “(4-Bromo-3-chlorophenyl)boronic acid”, looks promising. Their compatibility with multicomponent reactions allows for the creation of large libraries of diverse and complex small molecules . This could lead to the discovery of new drugs and other useful compounds .

properties

IUPAC Name

(4-bromo-3-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrClO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQSXMYVYQZQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675402
Record name (4-Bromo-3-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-chlorophenyl)boronic acid

CAS RN

1217501-28-4
Record name B-(4-Bromo-3-chlorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-chlorophenylboronic acid
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